N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzenesulfonamide
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Overview
Description
N-METHYL-N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a benzodiazole ring system, which is further substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the substituted benzodiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-METHYL-N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is investigated for its use in the development of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-METHYL-N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(1-METHYL-2-PHENYLETHYL)BENZENESULFONAMIDE
- N-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-4-METHYL-BENZENESULFONAMIDE
- 4-METHYL-N-PHENETHYL-BENZENESULFONAMIDE
Uniqueness
N-METHYL-N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZENESULFONAMIDE is unique due to its specific structural features, including the presence of a benzodiazole ring system and a phenylethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-methyl-N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-25(29(27,28)20-12-6-3-7-13-20)18-23-24-21-14-8-9-15-22(21)26(23)17-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3 |
InChI Key |
KRUGXWZUSYXKHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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